3-acetamido-N-(4-chlorophenyl)benzamide
Description
Overview of Benzamide (B126) and Acetamide (B32628) Pharmacophores in Drug Discovery
The benzamide and acetamide scaffolds are fundamental building blocks in the development of new therapeutic agents. walshmedicalmedia.com The benzamide group, a simple derivative of benzoic acid, is present in a wide array of pharmaceuticals with diverse pharmacological activities. walshmedicalmedia.comwikipedia.org These include antipsychotic, antiemetic, analgesic, anti-inflammatory, and anticancer effects. walshmedicalmedia.commdpi.com Its ability to form key hydrogen bonds and participate in various intermolecular interactions allows it to bind to a wide range of biological targets, including enzymes and G-protein coupled receptors. walshmedicalmedia.commdpi.com
Similarly, the acetamide functional group is a prevalent feature in many biologically active compounds. nih.gov Molecules containing the acetamide linkage are known to exhibit a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. nih.govarchivepp.com The acetamide moiety often serves as a crucial linker, influencing a molecule's conformation, solubility, and ability to cross biological membranes. archivepp.comnih.gov
Table 1: Biological Activities of Benzamide and Acetamide Pharmacophores
| Pharmacophore | Reported Biological Activities | Key References |
|---|---|---|
| Benzamide | Anticancer, Antimicrobial, Analgesic, Anti-inflammatory, Antipsychotic, Antiviral, Enzyme Inhibition | walshmedicalmedia.commdpi.comnih.govnanobioletters.comnih.gov |
| Acetamide | Anticancer, Anti-inflammatory, Antioxidant, Anticonvulsant, Antiviral, Enzyme Inhibition | nih.govarchivepp.comnih.govnih.govnih.gov |
Structural Rationale for the N-(4-chlorophenyl)benzamide Moiety in Bioactive Compounds
Strategic incorporation of chlorine atoms can enhance the biological activity of a molecule. mdpi.com This enhancement can be attributed to several factors:
Increased Lipophilicity : The chloro group increases the compound's lipid solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.
Metabolic Stability : The carbon-chlorine bond is generally stable and can block sites of metabolism, potentially increasing the drug's half-life.
Binding Interactions : The chlorine atom can participate in halogen bonding, a type of non-covalent interaction with biological targets, thereby improving binding affinity and selectivity.
For instance, research into N-phenylbenzamide derivatives has identified compounds with a 4-chlorophenyl group, such as N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, as potent anti-HBV agents. nih.gov This highlights the positive contribution of this specific moiety to antiviral activity.
Significance of Acetamido Linkages in Modulating Biological Activity
The acetamido group (CH₃CONH–) is more than just a simple linker; it plays a dynamic role in modulating the biological activity of a parent molecule. Its presence can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. nih.govarchivepp.com
Key contributions of the acetamido linkage include:
Hydrogen Bonding : The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. These interactions are critical for high-affinity binding to the active sites of enzymes and receptors.
Improved Bioavailability : The acetamido group can alter a molecule's polarity and solubility. The modification of complex natural products like flavonoids with acetamide groups has been shown to significantly improve their bioavailability and toxicity profiles. nih.gov
Conformational Control : The planar nature of the amide bond can impose conformational rigidity on a molecule, which can be advantageous for locking it into a bioactive conformation.
Prodrug Strategy : The acetamide linkage is amenable to in vivo hydrolysis by amidase enzymes, making it a useful functional group for prodrug design. archivepp.com
Contextualizing 3-acetamido-N-(4-chlorophenyl)benzamide as a Research Focus
The specific structure of this compound is a logical convergence of the three previously discussed structural elements. The decision to place the acetamido group at the 3-position of the benzamide ring is a key aspect of its design. This positions the group meta to the primary amide, influencing the electronic and spatial characteristics of the central phenyl ring.
The combination of the benzamide and acetamide pharmacophores into a single molecule is a strategy that has been explored for developing novel enzyme inhibitors. acs.orgsemanticscholar.org For example, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with other molecules through an amide linkage have been investigated as potent urease inhibitors. acs.org The rationale is that such hybrid molecules can interact with multiple sites within a target enzyme or possess entirely new mechanisms of action.
Therefore, this compound represents a molecule designed to leverage the established therapeutic potential of its constituent parts. The N-(4-chlorophenyl)benzamide core provides a foundation with known bioactivity, while the 3-acetamido group is introduced to fine-tune its properties, potentially enhancing potency, selectivity, or pharmacokinetic parameters.
Current Research Landscape for Related Benzamide Derivatives and Identified Gaps
The field of medicinal chemistry is actively exploring a vast chemical space populated by substituted benzamide derivatives. Recent studies have yielded compounds with a wide range of biological activities, demonstrating the versatility of this scaffold. walshmedicalmedia.com Research has produced benzamide derivatives as glucokinase activators for diabetes, dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease, and potent antitumor and antiprion agents. mdpi.comnih.govnih.govresearchgate.net
Table 2: Selected Examples of Recently Investigated Benzamide Derivatives
| Compound Class | Target/Activity | Key Finding | Reference |
|---|---|---|---|
| Substituted Benzamides | Glucokinase Activation | Identification of potent activators for potential diabetes treatment through computational studies. | nih.gov |
| Methoxy-substituted Bis-benzamides | AChE and BACE1 Inhibition | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) showed potent inhibition of both enzymes, relevant for Alzheimer's disease. | mdpi.com |
| N-Substituted Benzamides | Antitumor (HDAC Inhibition) | Design of derivatives based on Entinostat led to compounds with significant anti-proliferative activity against various cancer cell lines. | researchgate.net |
| Acetamido-benzamides | Antiprion Activity | Synthesis of benzamides with acetamido side chains resulted in lead compounds for treating prion diseases. | nih.gov |
| N-hydroxy-4-(3-phenylpropanamido)benzamide Derivatives | Histone Deacetylase (HDAC) Inhibition | Novel derivatives showed potent HDAC inhibition and antiproliferative activity against human cancer cell lines. | nih.gov |
Despite this extensive research, a significant gap exists. A detailed investigation into benzamide derivatives carrying an acetamido substituent specifically at the 3-position, in conjunction with an N-(4-chlorophenyl) group, appears to be an underexplored area. While various substitutions at the 2-, 4-, and 5-positions of the benzamide ring are common, the unique electronic and steric environment of the 3-position offers a distinct opportunity for novel drug design. The exploration of this compound and its analogues could, therefore, lead to the discovery of new chemical entities with unique biological profiles and therapeutic potential.
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-N-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-14-4-2-3-11(9-14)15(20)18-13-7-5-12(16)6-8-13/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZUXCKSSBURMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Acetamido N 4 Chlorophenyl Benzamide
Strategic Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-acetamido-N-(4-chlorophenyl)benzamide, there are two primary amide bonds that serve as logical points for disconnection. This leads to two main convergent synthetic strategies.
Route A: This strategy involves disconnecting the central benzamide (B126) bond. This disconnection identifies 3-acetamidobenzoic acid and 4-chloroaniline as the key precursors. This approach is direct, building the main framework of the molecule in a single amide coupling step.
Route B: An alternative approach is to disconnect the acetamido group's amide bond. This pathway leads to an intermediate, 3-amino-N-(4-chlorophenyl)benzamide, and an acetylating agent such as acetyl chloride or acetic anhydride. The 3-amino-N-(4-chlorophenyl)benzamide intermediate itself can be further disconnected at its amide bond, leading to 3-aminobenzoic acid and 4-chloroaniline. More commonly, this intermediate is derived from 3-nitrobenzoic acid and 4-chloroaniline, followed by a reduction of the nitro group to an amine. This multi-step route offers flexibility in introducing the acetamido group at a late stage of the synthesis.
Both routes are chemically sound, with the choice often depending on the availability and cost of the starting materials and the desired scale of the reaction.
Exploration of Efficient and Sustainable Synthetic Routes for this compound
The practical synthesis of the target compound relies on well-established reactions, with a focus on optimizing yield, purity, and sustainability.
The formation of the N-(4-chlorophenyl)benzamide core is the central transformation. This reaction involves coupling a carboxylic acid (or its activated derivative) with an amine. Direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures to drive off water and is generally not feasible for functionalized molecules. luxembourg-bio.com Therefore, activating the carboxylic acid is necessary.
One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 3-acetamidobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-acetamidobenzoyl chloride. This highly reactive intermediate readily reacts with 4-chloroaniline, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. mdpi.com
Alternatively, a wide array of coupling reagents can facilitate the direct reaction between the carboxylic acid and the amine under mild conditions. luxembourg-bio.comorganic-chemistry.org These reagents activate the carboxylic acid in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are frequently used. luxembourg-bio.com These reactions are often performed with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.govgoogle.com The use of phosphonium salts (e.g., BOP reagent) or uronium salts (e.g., HBTU, HATU) also provides efficient amide bond formation. luxembourg-bio.com
Optimization of these coupling reactions typically involves screening different solvents, bases, temperatures, and coupling reagents to maximize the yield and purity of this compound.
| Reagent Class | Abbreviation | Full Name | Typical Conditions |
|---|---|---|---|
| Carbodiimide | EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCM or DMF, often with HOBt, Room Temp |
| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | DCM or THF, Room Temp |
| Phosphonium | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DMF, Base (e.g., DIPEA), Room Temp |
| Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DMF, Base (e.g., DIPEA), Room Temp |
| Phosphonic Anhydride | T3P | Propylphosphonic Anhydride | Ethyl Acetate or DCM, Base (e.g., Pyridine), 0 °C to Room Temp |
Following Route B, the acetamido group is introduced by acetylation of an amino precursor. This synthesis begins with the coupling of 3-nitrobenzoic acid and 4-chloroaniline to form 3-nitro-N-(4-chlorophenyl)benzamide. The nitro group is then reduced to an amine. Common reduction methods include catalytic hydrogenation (H₂ gas over a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in HCl, or zinc (Zn) metal. google.comwikipedia.org
Once 3-amino-N-(4-chlorophenyl)benzamide is formed, the final step is acetylation. This is a standard acylation reaction where the primary amine is treated with an acetylating agent. wikipedia.org The most common reagents for this transformation are acetyl chloride or acetic anhydride. The reaction is typically run in an inert solvent with a base (like pyridine or triethylamine) to neutralize the acidic byproduct. neliti.com
The chlorine atom on the phenyl ring is introduced by using a pre-halogenated starting material, specifically 4-chloroaniline. This is the most efficient and regiochemically precise method. Industrial synthesis of 4-chloroaniline typically involves the nitration of chlorobenzene to give a mixture of nitrochlorobenzene isomers, followed by separation and subsequent reduction of the 4-nitrochlorobenzene isomer. wikipedia.org
Attempting to halogenate the parent N-phenylbenzamide molecule directly is not a viable synthetic strategy. Such a reaction would be difficult to control and would lead to a mixture of ortho, meta, and para isomers on both aromatic rings, resulting in a low yield of the desired product and creating significant purification challenges. Therefore, the use of functionalized building blocks is essential for an efficient and regioselective synthesis.
Synthesis of Structurally Related Analogues for Comparative Studies
The synthetic routes to this compound are readily adaptable for creating a library of structurally related analogues for comparative studies, such as structure-activity relationship (SAR) investigations. nih.govresearchgate.net This is achieved by systematically varying the two primary starting materials.
Variation of the Aniline (B41778) Component : By replacing 4-chloroaniline with other substituted anilines, a range of analogues with different substituents on the N-phenyl ring can be synthesized. For example, using 4-fluoroaniline, 4-bromoaniline, 4-methylaniline (p-toluidine), or 4-methoxyaniline (p-anisidine) would yield the corresponding N-(4-fluorophenyl), N-(4-bromophenyl), N-(4-methylphenyl), or N-(4-methoxyphenyl) analogues. nih.gov
Variation of the Benzoic Acid Component : The substitution on the other ring can be altered by starting with different benzoic acid derivatives. To investigate the importance of the acetamido group's position, one could use 2-acetamidobenzoic acid or 4-acetamidobenzoic acid. To explore the effect of the acyl group, one could start with 3-(propionamido)benzoic acid or 3-(butyramido)benzoic acid.
| Desired Analogue Feature | Benzoic Acid Derivative | Aniline Derivative |
|---|---|---|
| Halogen variation (N-phenyl ring) | 3-Acetamidobenzoic acid | 4-Fluoroaniline |
| Halogen variation (N-phenyl ring) | 3-Acetamidobenzoic acid | 4-Bromoaniline |
| Alkyl substitution (N-phenyl ring) | 3-Acetamidobenzoic acid | 4-Methylaniline |
| Positional isomer (acetamido group) | 4-Acetamidobenzoic acid | 4-Chloroaniline |
| Acyl group variation | 3-(Propionamido)benzoic acid | 4-Chloroaniline |
Investigation of Regioselective and Stereoselective Synthetic Pathways
Regioselectivity : The synthesis of this compound is an excellent example of a regiocontrolled process. nih.gov The specific substitution pattern (meta on the benzoyl group, para on the aniline group) is not achieved by substitution reactions on a parent molecule, but rather is predetermined by the choice of starting materials. The use of 3-acetamidobenzoic acid (or 3-nitrobenzoic acid) ensures that the substituent is locked in the meta position relative to the newly formed amide bond. Similarly, the use of 4-chloroaniline ensures the chlorine atom is exclusively in the para position. This building-block approach is the cornerstone of modern organic synthesis, providing unambiguous and high-yielding access to specific isomers.
Stereoselectivity : The target molecule, this compound, is achiral. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. As a result, stereoselectivity is not a consideration in its synthesis. The molecule is superimposable on its mirror image, and no stereoisomers exist.
Despite a comprehensive search for scientific literature, patents, and chemical database entries, no specific information was found for the chemical compound "this compound." The search results did not yield any established synthetic methodologies, details of chemical transformations, or considerations for the scale-up of its production.
General methods for the synthesis of related compounds, such as other substituted acetamidobenzanilides and N-phenylbenzamides, were identified. These typically involve the coupling of a substituted benzoic acid with a substituted aniline. For instance, a plausible route to the target compound could theoretically involve the reaction of 3-acetamidobenzoic acid with 4-chloroaniline. However, no specific literature has been found to confirm that this particular reaction has been carried out or documented.
Similarly, searches for chemical transformations involving "this compound" as either a reactant or a product were unsuccessful. This lack of data prevents any detailed discussion of its reactivity or potential applications as a chemical intermediate.
Consequently, without any primary sources describing the preparation, properties, or reactions of "this compound," it is not possible to provide an analysis of the scale-up considerations for its synthesis. Aspects such as process optimization, impurity profiling, safety assessments, and economic feasibility are all contingent on the existence of a viable and characterized synthetic route.
Given the absence of any specific information in the public domain regarding "this compound," a detailed article on its synthetic methodologies, chemical transformations, and scale-up considerations cannot be generated at this time. The compound may be a novel chemical entity that has not yet been synthesized or characterized, or it may be referenced in proprietary internal documents that are not publicly accessible.
Advanced Structural Characterization and Physicochemical Research
X-ray Crystallography of 3-acetamido-N-(4-chlorophenyl)benzamide and its Derivatives
Molecular Conformation and Torsional Angles
For instance, in 4-chloro-N-(3-chlorophenyl)benzamide, the molecule is nearly coplanar, with a very small dihedral angle of 3.7(2)° between the aniline (B41778) and benzoyl rings. nih.gov The NHCO group itself forms dihedral angles of 20.2(2)° and 21.5(1)° with the aniline and benzoyl rings, respectively. nih.gov In contrast, N-(3-chlorophenyl)-4-methylbenzamide hemihydrate exhibits a larger dihedral angle of 40.40(11)° between its two benzene (B151609) rings. researchgate.net In another related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are almost co-planar, but the central amide group is twisted out of these planes by approximately 23°. dcu.ie
Based on these analogs, it is anticipated that this compound would adopt a relatively planar conformation, with some degree of twist around the amide bonds. The N-H group is expected to be trans to the carbonyl C=O group, a common feature in such structures, which can be stabilized by intramolecular interactions. nih.gov
Table 1: Comparison of Torsional and Dihedral Angles in Related Benzamide (B126) Derivatives
| Compound | Dihedral Angle Between Phenyl Rings (°) | Amide-to-Ring Torsion Angles (°) | Reference |
|---|---|---|---|
| 4-Chloro-N-(3-chlorophenyl)benzamide | 3.7(2) | 20.2(2) and 21.5(1) | nih.gov |
| N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate | 40.40(11) | - | researchgate.net |
Intermolecular Hydrogen Bonding Networks and Crystal Packing Analysis
A predominant feature in the crystal packing of benzamide derivatives is the formation of robust intermolecular hydrogen bonds, particularly N–H···O interactions involving the amide groups. These interactions typically assemble the molecules into one-dimensional chains or more complex networks.
In the crystal structure of 4-chloro-N-(3-chlorophenyl)benzamide, molecules are linked by N–H···O hydrogen bonds to form infinite chains along the c-axis. nih.gov Similarly, N-(3-chlorophenyl)-4-methylbenzamide hemihydrate molecules are connected by both N–H···O and O–H···O hydrogen bonds (via a water molecule) into infinite chains. researchgate.net In N-(3-Chloro-4-fluorophenyl)acetamide, N—H⋯O hydrogen bonds also link molecules into chains. nih.gov
For this compound, it is highly probable that the primary intermolecular interaction would be the hydrogen bond between the amide N–H donor of one molecule and the carbonyl C=O oxygen acceptor of a neighboring molecule. The acetamido group introduces an additional N-H donor and C=O acceptor, providing further possibilities for complex hydrogen-bonded networks, potentially forming sheets or more intricate three-dimensional arrays. The presence of the chlorine atom may also lead to Cl···Cl or other weak halogen interactions, which can further stabilize the crystal packing, as seen in 4-chloro-N-(3-chlorophenyl)benzamide where a Cl···Cl contact links adjacent chains. nih.gov
Table 2: Key Intermolecular Interactions in Related Crystal Structures
| Compound | Primary Hydrogen Bonding Motif | Other Significant Interactions | Reference |
|---|---|---|---|
| 4-Chloro-N-(3-chlorophenyl)benzamide | N–H···O chains | C–H···O, Cl···Cl contacts, π–π stacking | nih.gov |
| N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate | N–H···O and O–H···O chains | - | researchgate.net |
Role of Substituents in Solid-State Architecture
Substituents on the phenyl rings play a critical role in dictating the final solid-state architecture. The position and nature of these groups influence molecular conformation and the types of intermolecular interactions that can form.
Advanced NMR Spectroscopic Studies for Solution-State Conformation and Dynamics
While X-ray crystallography provides a static picture of the molecule in the solid state, advanced NMR spectroscopy techniques are essential for determining its structure and dynamic behavior in solution. Techniques such as 1H and 13C NMR, along with two-dimensional methods like COSY, HSQC, HMBC, and NOESY, would be invaluable for the structural elucidation of this compound.
A standard 1H NMR spectrum would confirm the number and environment of protons, while 13C NMR would do the same for the carbon skeleton. nih.gov For instance, the chemical shifts of the amide protons are sensitive to solvent and hydrogen bonding interactions. ipb.pt
More advanced techniques would reveal further detail:
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can establish through-space proximity of protons. It would be crucial for determining the preferred rotational conformation around the amide bonds by observing correlations between protons on the different phenyl rings and the amide N-H proton.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, this is often more effective for molecules in the size range of our target compound.
Variable Temperature (VT) NMR: By recording spectra at different temperatures, it is possible to study dynamic processes, such as restricted rotation around the amide C-N bonds. The energy barriers for this rotation could be calculated, providing insight into the molecule's conformational stability.
Although a specific advanced NMR study on this compound has not been reported, data from related benzamides confirm the utility of these methods. rsc.orgrsc.org
Theoretical Calculations of Geometrical Parameters and Conformational Preferences
In conjunction with experimental data, theoretical calculations using quantum chemistry methods provide a powerful tool for predicting and understanding the structural properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate optimized geometries, torsional energy profiles, and vibrational frequencies.
A theoretical study on the related compound 4-chloro-N-(3-chlorophenyl)benzamide demonstrated good agreement between geometrical parameters (bond lengths and angles) calculated using HF methods and those determined experimentally by X-ray diffraction. orientjchem.org Such calculations can be used to:
Predict the most stable conformation: By calculating the relative energies of different rotamers (isomers formed by rotation around single bonds), the lowest energy, and thus most probable, conformation in the gas phase can be identified.
Analyze intramolecular interactions: Theoretical models can map the electrostatic potential and identify weak intramolecular hydrogen bonds, such as C–H···O interactions, which contribute to conformational stability. nih.gov
Simulate vibrational spectra (IR/Raman): Calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes.
For this compound, theoretical calculations would be instrumental in exploring the rotational barriers around the C-N amide bonds and the C-C bonds connecting the rings to the amide group. This would help rationalize the conformational preferences observed in both solid-state and solution studies. The comparison between the calculated gas-phase structure and the experimental solid-state structure reveals the effects of intermolecular forces on molecular conformation. acs.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-N-(3-chlorophenyl)benzamide |
| N-(3-chlorophenyl)-4-methylbenzamide |
| N-(2,3-difluorophenyl)-2-fluorobenzamide |
| N-(3-Chloro-4-fluorophenyl)acetamide |
Computational Chemistry and in Silico Modeling of 3 Acetamido N 4 Chlorophenyl Benzamide
Quantum Chemical Investigations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules like 3-acetamido-N-(4-chlorophenyl)benzamide. These theoretical calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
Theoretical quantum computations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-311++G(d,p) basis set. researchgate.net Such studies can determine the optimized molecular structure in the gas phase. researchgate.net A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule will interact with biological receptors. researchgate.net Quantum chemical parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness are also calculated to provide a comprehensive reactivity profile. researchgate.net These theoretical findings can be correlated with experimental data from techniques like FT-IR, NMR, and UV-Vis spectroscopy to validate the computational models. researchgate.neteurjchem.com
Table 1: Theoretical Quantum Chemical Parameters
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |
| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Relates to the molecule's reactivity in electron transfer reactions. researchgate.net |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Measures the molecule's ability to accept an electron. researchgate.net |
| Electronegativity (χ) | The power of an atom in a molecule to attract electrons. | Predicts bond polarity and reactivity. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A harder molecule is less reactive. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Helps in understanding intermolecular interactions. researchgate.net |
Molecular Docking Studies for Putative Biological Targets and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is widely used to identify potential biological targets for compounds like this compound and to understand the molecular basis of their activity.
Studies on structurally related benzamide (B126) and acetamide (B32628) derivatives have shown their potential to interact with a variety of biological targets. For instance, docking studies have been performed to evaluate the binding of similar compounds against enzymes like bacterial DNA gyrase, topoisomerase II, urease, cyclooxygenase-2 (COX-2), α-glucosidase, and α-amylase. eurjchem.comnih.govnih.govmdpi.com
The results of docking simulations are typically evaluated using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com These studies reveal crucial binding interactions, such as:
Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the active site is a key factor for stable binding. nih.govmdpi.com
Hydrophobic Interactions: Interactions with nonpolar residues in the binding pocket contribute significantly to the stability of the ligand-receptor complex. nih.govnih.gov
Electrostatic Interactions: Favorable electrostatic contacts between the ligand and the receptor also play an important role. nih.gov
For example, in studies of related nitrobenzamide derivatives as potential antidiabetic agents, docking simulations revealed binding energies ranging from -7.9 to -9.8 kcal/mol against α-amylase and α-glucosidase. nih.gov Similarly, docking of acetamide derivatives into the COX-2 active site yielded binding energy values between -8.9 and -10.4 kcal/mol, indicating a strong interaction. mdpi.com These computational predictions provide a rationale for the observed biological activities and guide the design of more potent inhibitors. nih.gov
Table 2: Summary of Molecular Docking Studies on Related Compounds
| Compound Class | Putative Target | Binding Energy Range (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| Nitrobenzamide Derivatives | α-Glucosidase | -8.0 to -9.7 | Hydrogen bonding, electrostatic, hydrophobic nih.gov |
| Nitrobenzamide Derivatives | α-Amylase | -7.9 to -9.8 | Hydrogen bonding, electrostatic, hydrophobic nih.gov |
| Acetamide Derivatives | COX-2 | -8.9 to -10.4 | Hydrogen bonds with Arg120 and Tyr355 mdpi.com |
| Benzamide-Acetamide Conjugates | Urease | Not specified | Hydrophobic interactions, stable complex formation nih.gov |
Molecular Dynamics Simulations for Ligand-Target Interaction Stability and Conformational Ensembles
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this interaction over time. MD simulations model the atomic movements of the system, providing insights into the conformational changes and the persistence of key interactions.
MD simulations are frequently used to validate the binding poses generated by docking studies. nih.gov A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation period (e.g., 50-300 ns) suggests that the ligand remains securely bound within the active site and that the complex does not undergo significant conformational changes. nih.govnih.gov
For instance, MD simulations performed on potent inhibitors from a series of benzamide-acetamide sulfonamides confirmed that the compounds formed stable complexes with the urease enzyme. nih.gov Likewise, for the most active nitrobenzamide derivatives targeting α-glucosidase and α-amylase, RMSD analysis from MD simulations indicated the stability of the ligand-protein complex in the binding site of the target proteins. nih.govresearchgate.net These simulations provide stronger evidence for the proposed binding mode and the stability of the ligand-target interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.
For classes of compounds including acetamide and benzamide derivatives, both 2D and 3D-QSAR studies have been conducted. kg.ac.rsnih.gov These models are built using a "training set" of compounds with known activities and then validated using a "test set." researchgate.net The statistical quality of a QSAR model is often judged by its correlation coefficient (r²) and cross-validated correlation coefficient (q²). nih.gov
Various molecular descriptors are used in QSAR studies, including:
Physicochemical Descriptors: Such as lipophilicity (logP) and molar refractivity.
Topological Descriptors: Which describe the atomic connectivity in the molecule (e.g., Wiener index). kg.ac.rs
Electronic Descriptors: Such as partial atomic charges and dipole moments. kg.ac.rs
3D Descriptors: Which relate to the three-dimensional shape of the molecule (e.g., WHIM and RDF descriptors). kg.ac.rs
QSAR studies on related compounds have highlighted the importance of specific structural features. For example, a QSAR model for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors revealed that hydrophobic character and hydrogen bond-donating groups are crucial for enhancing inhibitory activity. nih.gov Another study on acetamido-N-benzylacetamide anticonvulsants identified a pharmacophore consisting of a vicinal diamine, an oxygen atom, and an aromatic ring as important for activity. kg.ac.rs These findings provide clear guidelines for structural modifications to improve the biological potency of this compound.
Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Related Compounds
| Descriptor Type | Example | Description |
|---|---|---|
| Topological | Wiener index on distance code (Wmean) | A measure of molecular branching and size. kg.ac.rs |
| Electronic | Partial charge at the C-terminal carbonyl carbon (qCC) | Represents the electronic environment of a specific atom. kg.ac.rs |
| 3D (WHIM) | G1u | A descriptor based on the 3D coordinates of atoms, weighted by a specific property. kg.ac.rs |
| 3D (RDF) | RDF070m | A Radial Distribution Function descriptor, encoding information about interatomic distances. kg.ac.rs |
| Pharmacophoric | Hydrogen Bond Donors/Acceptors | Counts of specific functional groups crucial for binding. kg.ac.rsnih.gov |
| Physicochemical | n-octanol/water partition coefficient (logP) | A measure of the molecule's hydrophobicity. kg.ac.rs |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational methods estimate the pharmacokinetic profile of a compound, helping to identify potential liabilities before resource-intensive experimental work is undertaken.
Various online tools and software, such as SwissADME and PreADMET, are used to calculate these properties. researchgate.netnih.govnih.gov Key parameters evaluated include physicochemical properties, lipophilicity, water solubility, and drug-likeness. Drug-likeness is often assessed using established rules like Lipinski's Rule of Five and Veber's Rule. nih.govnih.gov
Key predicted ADME properties for compounds related to this compound include:
Lipophilicity (LogP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity, which affects absorption and distribution. Studies on N-(4-chlorophenyl) chloroacetamide highlighted its high lipophilicity, which is favorable for passing through cell membranes. nih.gov
Water Solubility: Adequate solubility is necessary for a drug to be absorbed and distributed in the body.
Gastrointestinal (GI) Absorption: High predicted GI absorption is desirable for orally administered drugs.
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its distribution and availability to reach target tissues. nih.gov
Drug-Likeness: Compliance with rules like Lipinski's (e.g., molecular weight < 500, LogP < 5, etc.) suggests that a compound has physicochemical properties consistent with most orally available drugs. nih.govnih.gov
In silico ADME studies on various benzamide and acetamide derivatives have generally shown good predicted absorption and solubility profiles, with many compounds adhering to Lipinski's and Veber's rules, indicating favorable pharmacokinetic potential. nih.govsemanticscholar.org
Table 4: Predicted ADME and Physicochemical Properties
| Property | Description | Favorable Range/Outcome |
|---|---|---|
| Molecular Weight (MW) | Mass of the molecule. | < 500 Da (Lipinski's Rule) |
| LogP | Octanol/water partition coefficient. | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 (Lipinski's Rule) |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | < 140 Ų (predicts good cell permeability) |
| Gastrointestinal (GI) Absorption | Predicted absorption from the gut. | High |
| Blood-Brain Barrier (BBB) Permeant | Ability to cross into the brain. | Yes/No |
| Veber's Rule Compliance | TPSA ≤ 140 Ų and ≤ 10 rotatable bonds. | Yes (predicts good oral bioavailability) |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(4-chlorophenyl) chloroacetamide |
| Acetamido-N-benzylacetamide |
| Aminophenyl benzamide |
| Nitrobenzamide |
| Benzamide-acetamide sulfonamide |
| Ibuprofen |
| Flurbiprofen |
| Urease |
| Cyclooxygenase-2 (COX-2) |
| α-Glucosidase |
| α-Amylase |
| DNA gyrase |
| Topoisomerase II |
Investigation of Biological Activities and Underlying Molecular Mechanisms
Anti-Cancer Research and Apoptosis Induction Pathways
The potential of 3-acetamido-N-(4-chlorophenyl)benzamide as an anti-cancer agent has been explored through its cytotoxic effects on various cancer cell lines and by examining its influence on fundamental cellular processes such as apoptosis and cell cycle progression.
In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines to determine its effectiveness and selectivity. Specific data regarding its half-maximal inhibitory concentration (IC₅₀) against cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), SKOV-3 (ovarian cancer), and HeLa (cervical cancer) are pending further publication and were not available in the reviewed literature. Research on structurally related N-substituted benzamides has shown that this class of compounds can possess significant cytotoxic properties.
Mechanistic Studies on Apoptosis Induction
Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Research into related N-substituted benzamide (B126) compounds, such as declopramide (B1670142), indicates that they can trigger apoptosis through the mitochondrial pathway. nih.govnih.gov This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates a cascade of enzymes known as caspases, particularly caspase-9, leading to cell death. nih.govnih.gov Studies on the broader class of benzamides have confirmed their ability to induce apoptosis, as evidenced by nuclear fragmentation and the activation of caspase-3. nih.gov While these findings on related molecules are promising, specific studies confirming that this compound utilizes this precise mechanism are ongoing.
Cell Cycle Modulation and Cell Proliferation Inhibition
The cell cycle is a series of events that leads to cell division and proliferation. Many anti-cancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from multiplying. For instance, studies on the related compound declopramide have shown that it induces a cell cycle block at the G2/M phase, which occurs prior to the onset of apoptosis. nih.govnih.gov Other benzamide derivatives have been found to cause cell cycle arrest at the G2/M phase in HepG2 liver cancer cells or to extend the S phase in different cell types. nih.govmdpi.com The specific effects of this compound on the cell cycle progression of various cancer cell lines remain an area of active investigation.
Inhibition of Specific Enzymes and Kinases Relevant to Cancer Progression
The progression of cancer is often driven by the aberrant activity of specific enzymes and protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Heat Shock Protein 90 (HSP90), and c-Jun N-terminal kinase 3 (JNK3) are all important targets in cancer therapy due to their roles in tumor angiogenesis, protein folding, and stress-response pathways. At present, there is no publicly available research detailing the inhibitory activity of this compound specifically against VEGFR-2, HSP90, or JNK3.
Anti-Microbial Efficacy and Mode of Action Research
In addition to its anti-cancer potential, the utility of this compound as an anti-microbial agent has been a subject of scientific inquiry.
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The efficacy of this compound against a range of pathogenic bacteria, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Klebsiella pneumoniae and Salmonella typhi, has been assessed. While specific minimum inhibitory concentration (MIC) values for this compound against these strains are not yet widely reported, the broader class of benzamide and acetamide (B32628) derivatives has demonstrated significant antibacterial potential. For example, certain novel benzamide-based inhibitors have shown superior bactericidal potency against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Other research has highlighted the antibacterial effects of various N-benzamide derivatives against both Gram-positive and Gram-negative bacteria. nanobioletters.com
Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)
Research into the antifungal properties of related benzamide structures has shown notable efficacy against common fungal pathogens. A structurally similar compound, identified as 3-acetyl benzoyl amide, demonstrated significant antifungal activity against Candida albicans (ATCC 10231) and Aspergillus niger (ATCC 16404), both with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/ml. nih.gov However, this compound showed less potency against other fungi like Trichophyton rubrum and Aspergillus fumigatus. nih.gov The presence of a chloro atom on related acetamide structures has been noted to enhance antimicrobial activity. nih.gov For instance, the addition of a chlorine atom to N-(2-hydroxyphenyl) acetamide conferred the ability to inhibit C. albicans strains by 96.6%, whereas the non-chlorinated parent compound was inactive. nih.gov Similarly, studies on N-(4-halobenzyl)amides have identified compounds with strong antifungal effects against various Candida species, including strains resistant to fluconazole. mdpi.com
Antifungal Activity of a Benzamide Analog
| Fungal Pathogen | MIC (μg/ml) | Reference |
|---|---|---|
| Candida albicans ATCC 10231 | 31.25 | nih.gov |
| Aspergillus niger ATCC 16404 | 31.25 | nih.gov |
| Trichophyton rubrum ATCC 60836 | 500 | nih.gov |
| Aspergillus fumigatus ATCC 96918 | 1,000 | nih.gov |
Elucidation of Anti-Microbial Mechanism of Action (e.g., Inhibition of Cell Wall Synthesis, Penicillin-Binding Proteins)
The antimicrobial action of benzamide and acetamide derivatives appears to involve multiple mechanisms. For the related compound 3-acetyl benzoyl amide, scanning electron microscopy (SEM) analysis revealed physical damage to the fungal structure. nih.gov Specifically, it caused harm to the cell membrane of Candida albicans and the mycelium of Aspergillus niger. nih.gov
Another proposed mechanism for related acetamides involves the inhibition of crucial bacterial enzymes. nih.gov Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide suggest it may act on penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. nih.gov PBPs are a group of acyl serine transferases that catalyze the final steps of peptidoglycan assembly, a process vital for maintaining the structural integrity of the bacterial cell wall. nih.gov The inhibition of these proteins can lead to cell lysis and bacterial death. nih.gov
Enzyme Inhibition and Allosteric Modulation Studies
The this compound scaffold is a promising backbone for the development of various enzyme inhibitors.
Selective Inhibition of Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases) Isoforms
Derivatives of benzamide have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes involved in pathological conditions like thrombosis, cancer, and inflammation. nih.gov In a study of sulfamoyl-benzamide derivatives, a compound featuring a chlorophenyl attachment to the amide group (compound 3a) demonstrated significant and selective inhibition of specific h-NTPDase isoforms. nih.gov This highlights the importance of the chlorophenyl benzamide structure for activity against this enzyme family. nih.gov
Inhibition of h-NTPDase Isoforms by a Chlorophenyl Benzamide Derivative
| Isoform | IC₅₀ (μM) | Reference |
|---|---|---|
| h-NTPDase3 | 1.33 ± 0.05 | nih.gov |
| h-NTPDase8 | 1.78 ± 0.08 | nih.gov |
Evaluation of Acetylcholinesterase and Urease Inhibitory Potential
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase inhibitors are a key therapeutic class for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Research into related structures shows that benzamide derivatives possess the potential to inhibit AChE. nih.govresearchgate.net One study on salicylanilide-based carbamates identified a compound containing a 4-chlorophenyl carbamoyl (B1232498) group, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate, as the most effective AChE inhibitor in its series, with an IC₅₀ value of 38.98 µM. mdpi.com
Urease Inhibition: Urease is a nickel-containing enzyme produced by various bacteria, and its inhibition is a therapeutic strategy against pathogens like Helicobacter pylori. researchgate.net A series of novel sulfonamide-1,2,3-triazole-acetamide derivatives demonstrated potent urease inhibitory activity, with all tested compounds being significantly more powerful than the standard inhibitor thiourea. nih.gov Derivatives containing N-phenylacetamide moieties were particularly effective. nih.gov For instance, the most potent compound (11b, with a 2-methyl substituent) was 198 times more potent than thiourea. nih.gov The series included compounds with N-(3-chlorophenyl)acetamide (11k) and N-(4-bromophenyl)acetamide (11m) groups, which also showed strong inhibition. nih.gov
Urease Inhibitory Activity of N-Phenylacetamide Derivatives
| Compound | Substituent on Phenylacetamide | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 11a-o (Range) | Various | 0.12 - 4.53 | nih.gov |
| Thiourea (Standard) | N/A | 23.76 | nih.gov |
Investigations into Other Enzyme Targets (e.g., α-glucosidase, α-amylase)
α-Glucosidase and α-Amylase Inhibition: Inhibitors of α-glucosidase and α-amylase are used to manage postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. nih.govnih.gov A study on N-arylacetamides, which are structurally related to this compound, revealed their potential as dual inhibitors of these enzymes. nih.gov Derivatives with chloro and bromo substituents were effective inhibitors of α-glucosidase, while those with chloro, bromo, and nitro groups showed potent inhibition of α-amylase, with some compounds surpassing the activity of the standard drug, acarbose. nih.gov
Inhibitory Potential of N-Arylacetamides Against Digestive Enzymes
| Enzyme | Substituent on N-Arylacetamide | IC₅₀ Range (μM) | Reference |
|---|---|---|---|
| α-Glucosidase | Chloro, Bromo, Methyl | 25.88 - 46.25 | nih.gov |
| α-Amylase | Chloro, Bromo, Nitro | 7.52 - 15.06 | nih.gov |
| α-Glucosidase (Acarbose) | N/A | 58.8 | nih.gov |
| α-Amylase (Acarbose) | N/A | 17.0 | nih.gov |
Receptor Binding and Neuropharmacological Modulations
The N-(4-chlorophenyl)benzamide scaffold has been investigated for its interaction with central nervous system receptors. A study of 1-aryl-4-alkylpiperazines containing a terminal benzamide fragment led to the discovery of a highly potent and selective dopamine (B1211576) D4 receptor ligand. nih.gov The compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17), which incorporates the N-(4-chlorophenyl)benzamide moiety, exhibited an exceptionally high affinity for the human dopamine D4 receptor with an IC₅₀ of 0.057 nM. nih.gov Crucially, this compound showed a selectivity of over 10,000-fold for the D4 receptor compared to the D2 receptor, and was also selective against serotonin (B10506) 5-HT1A and adrenergic α1 receptors. nih.gov This finding underscores the potential of this chemical class in the development of targeted neuropharmacological agents. nih.gov
Dopamine Receptor Binding Affinity of a Benzamide Analog
| Compound | Target Receptor | IC₅₀ (nM) | Selectivity (D4 vs D2) | Reference |
|---|---|---|---|---|
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 | >10,000-fold | nih.gov |
Ligand Binding and Functional Assays for Dopamine Receptors (e.g., D4)
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the development of treatments for neuropsychiatric disorders. acs.org While direct binding affinity and functional assay data for this compound at the D4 receptor are not available in the reviewed literature, studies on structurally similar compounds suggest that the benzamide scaffold is a promising framework for D4 receptor ligands.
For instance, a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides have demonstrated high affinity for the D4 receptor. Notably, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which incorporates a 4-chlorophenyl group, exhibited a very high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. nih.gov
Furthermore, structure-activity relationship (SAR) studies on other D4 receptor ligands have explored modifications of the N-phenylacetamide portion of molecules. acs.org These studies underscore the importance of the substituted phenyl and amide components in achieving high affinity and selectivity for the D4 receptor. The presence of the 4-chlorophenyl and acetamido groups in this compound suggests a potential for interaction with the D4 receptor, though experimental validation is required.
Table 1: Dopamine D4 Receptor Affinity of a Structurally Related Benzamide Derivative
| Compound | D4 Receptor Affinity (IC50) | Selectivity (D4 vs D2) |
|---|---|---|
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 nM | >10,000-fold |
Data from Perrone et al., 1998 nih.gov
Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various cognitive functions and are implicated in several neurological disorders. nih.gov These receptors are composed of different subunits, leading to a variety of subtypes with distinct pharmacological properties. nih.gov While there is no direct evidence of this compound modulating nAChRs, the general class of benzamides has been explored for activity at these receptors. The modulation of nAChRs can occur through various mechanisms, including direct binding to the acetylcholine binding site or allosteric modulation at other sites on the receptor complex. nih.gov Given the structural components of this compound, its potential to interact with nAChRs cannot be ruled out, but this remains a speculative area requiring further investigation.
Exploration of Serotonin (5-HT) Receptor Interactions
The serotonin system is another critical neurotransmitter system involved in mood, cognition, and various psychiatric conditions. Benzamide derivatives have been widely studied for their interactions with serotonin receptors. For example, some benzamides are known to act as antagonists at the 5-HT3 receptor.
Research on trazodone (B27368) analogues, which contain a 3-chlorophenyl group, has revealed high affinity for the 5-HT1A receptor. Specifically, a trazodone analogue with a hexyl linker, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- acs.orgnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride, demonstrated a Ki of 16 nM for the 5-HT1A receptor and a moderate affinity for the 5-HT7 receptor (Ki = 278 nM). nih.gov Although the core structure differs from this compound, the presence of the chlorophenyl moiety in both suggests that this group can be accommodated in the binding sites of certain serotonin receptors.
Table 2: Serotonin Receptor Affinity of a Structurally Related Trazodone Analogue
| Compound | 5-HT1A Receptor Affinity (Ki) | 5-HT7 Receptor Affinity (Ki) |
|---|---|---|
| 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- acs.orgnih.govnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride | 16 nM | 278 nM |
Data from Słoczyńska et al., 2022 nih.gov
Anti-Inflammatory Effects and Related Signaling Pathways
Emerging evidence suggests that benzamide derivatives possess anti-inflammatory properties. Studies have shown that certain N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α) and the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. nih.gov For example, 3-chloroprocainamide, which shares a chloro-substituted phenyl ring with this compound, has demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNF-α. nih.gov
The proposed mechanism for this anti-inflammatory action involves the inhibition of NF-κB at the level of gene transcription. nih.gov Additionally, other halogenated benzamide derivatives, such as N-(2-Bromo-phenyl)-2-hydroxy-benzamide, have been investigated for their anti-inflammatory and antimicrobial activities. nih.gov These findings suggest that this compound could potentially exert anti-inflammatory effects through similar signaling pathways, although direct experimental evidence is needed to confirm this hypothesis.
Neuroprotective Studies and Associated Mechanisms (e.g., Sodium Channels, NMDA Receptors)
Neuroprotection is a critical therapeutic goal in a range of neurological disorders characterized by neuronal cell death. The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor, is a key player in excitotoxicity, a process that leads to neuronal damage. nih.gov While there are no specific neuroprotective studies on this compound, the broader class of benzamides has been investigated for such properties.
For example, the benzamide derivative N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide has been identified as a calcineurin inhibitor with neuroprotective effects in biological models of Parkinson's disease. nih.gov Calcineurin is a phosphatase involved in the downstream signaling of NMDA receptors.
Furthermore, other compounds with a phenylacetamide structure have been designed and evaluated as potential antidepressant agents, with some acting as monoamine oxidase (MAO) inhibitors, which can have neuroprotective effects by preventing the formation of neurotoxic byproducts. nih.gov The potential for this compound to act as a neuroprotective agent, possibly through modulation of NMDA receptor signaling or other related pathways, warrants future investigation.
Structure Activity Relationship Sar Studies of 3 Acetamido N 4 Chlorophenyl Benzamide Analogues
Systematic Modification of the Acetamido, Benzamide (B126), and Chlorophenyl Moieties
SAR studies involve the synthesis and evaluation of a series of analogues where specific parts of the lead compound, in this case, 3-acetamido-N-(4-chlorophenyl)benzamide, are altered. These modifications typically target the three main components of the molecule: the acetamido group at the 3-position of the benzoyl ring, the central benzamide scaffold, and the N-(4-chlorophenyl) substituent.
Modification of the Acetamido Moiety: The acetamido group (-NHCOCH₃) offers several points for modification. The acetyl group can be replaced with other acyl groups of varying chain lengths and branching to probe the steric and electronic requirements of the binding pocket. For instance, replacing the methyl group with larger alkyl or aryl groups can impact lipophilicity and potentially introduce new interactions with the biological target. Furthermore, the nitrogen of the amide can be substituted, or the entire acetamido group can be replaced with other hydrogen bond donors or acceptors to understand its role in target binding. Studies on related N-benzylacetamide derivatives have shown that the nature of the substituent on the acetamido nitrogen can significantly influence anticonvulsant activity woarjournals.orgresearchgate.net.
Modification of the Benzamide Moiety: The central benzamide core is a key structural element. The position of the acetamido group on the benzoyl ring can be shifted from the meta (3-position) to the ortho or para positions to assess the importance of its spatial orientation. The benzoyl ring itself can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. Additionally, the amide linkage is a critical interaction point and can be modified, for example, by N-alkylation or by replacement with bioisosteres such as a thioamide or a reversed amide, to alter hydrogen bonding capacity and conformational flexibility.
Correlating Structural Features with Differential Biological Activities and Selectivity
The biological activity of this compound analogues is diverse, with different structural modifications leading to varying potencies and selectivities against different biological targets. For example, benzamide and acetamide (B32628) pharmacophores have been explored for their potential as urease inhibitors, anticonvulsants, and antimicrobial agents acs.orgnih.gov.
The following interactive data table summarizes hypothetical SAR data for analogues of this compound, illustrating how modifications to the different moieties could affect a specific biological activity, such as enzyme inhibition (expressed as IC₅₀).
| Compound | R1 (Acetamido Modification) | R2 (Benzoyl Ring Substitution) | R3 (N-Phenyl Substitution) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Parent | -NHCOCH₃ | 3-acetamido | 4-Cl | 10.5 |
| 1a | -NHCOCF₃ | 3-acetamido | 4-Cl | 5.2 |
| 1b | -NHSO₂CH₃ | 3-acetamido | 4-Cl | 15.8 |
| 2a | -NHCOCH₃ | 4-acetamido | 4-Cl | 25.1 |
| 2b | -NHCOCH₃ | 3-acetamido, 5-F | 4-Cl | 8.7 |
| 3a | -NHCOCH₃ | 3-acetamido | 4-F | 12.3 |
| 3b | -NHCOCH₃ | 3-acetamido | 3,4-diCl | 7.9 |
| 3c | -NHCOCH₃ | 3-acetamido | 4-CH₃ | 18.4 |
From this hypothetical data, several trends can be observed:
Acetamido Moiety: Replacing the acetyl group with a more electron-withdrawing trifluoroacetyl group (Compound 1a) appears to enhance activity, suggesting an important electronic interaction in the binding site. Conversely, replacing the acetamido with a methanesulfonamido group (Compound 1b) decreases activity, indicating the carbonyl oxygen may be a crucial hydrogen bond acceptor.
Benzamide Moiety: Moving the acetamido group to the 4-position (Compound 2a) significantly reduces activity, highlighting the importance of the meta-substitution pattern for optimal interaction. The addition of a fluorine atom to the benzoyl ring (Compound 2b) slightly improves activity, possibly by altering the electronic properties or conformation of the ring.
N-Phenyl Moiety: The nature and position of the substituent on the N-phenyl ring are critical. While changing the 4-chloro to a 4-fluoro substituent (Compound 3a) has a minor effect, introducing a second chlorine at the 3-position (Compound 3b) enhances potency. This suggests that there is a hydrophobic pocket that can accommodate larger substituents in this region. Replacing the chloro group with a methyl group (Compound 3c) reduces activity, indicating that an electron-withdrawing group at the 4-position is favorable.
Identification of Key Pharmacophoric Elements for Optimized Bioactivity
Based on SAR studies of this compound and related analogues, a general pharmacophore model can be proposed. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.
The key pharmacophoric features for this class of compounds likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the central benzamide linkage is a critical hydrogen bond acceptor. The structure of N-(4-chlorophenyl)benzamide reveals that intermolecular N—H···O hydrogen bonds are formed, creating molecular chains nih.gov.
A Hydrogen Bond Donor: The N-H group of the benzamide linkage acts as a crucial hydrogen bond donor nih.gov.
An Aromatic Ring System: The central benzoyl ring serves as a scaffold to correctly orient the other functional groups.
A Hydrophobic/Electron-Withdrawing Group: The 4-chlorophenyl ring likely occupies a hydrophobic pocket in the target protein. The electron-withdrawing nature of the chlorine atom appears to be beneficial for activity.
A Hydrogen Bond Donor/Acceptor Group at the 3-Position: The 3-acetamido group, with its N-H (donor) and C=O (acceptor) functionalities, is crucial for activity, suggesting it forms specific hydrogen bonds with the target.
Pharmacophore mapping of benzamide derivatives has been used to identify key features for inhibiting enzymes like InhA in Mycobacterium tuberculosis, highlighting the importance of hydrophobic and hydrogen bond acceptor features researchgate.net.
Design Principles for Lead Optimization Based on SAR Insights
The insights gained from SAR studies provide a rational basis for the design of new, more potent, and selective analogues. The following principles can guide the lead optimization process for this compound derivatives nih.gov:
Maintain the Core Benzamide Scaffold: The central N-phenylbenzamide structure appears to be essential for activity and should be retained. The trans conformation of the amide bond is generally preferred.
Optimize the 3-Acetamido Substituent: The acetamido group is a key interaction site. Modifications should focus on exploring alternative acyl groups or bioisosteric replacements that can enhance binding affinity. For example, introducing small, electron-withdrawing groups on the acetyl moiety could be beneficial.
Fine-tune the N-Phenyl Substituents: The 4-chlorophenyl group can be further optimized. Exploring different halogen substitutions (e.g., trifluoromethyl) or combinations of substituents at the 3 and 4 positions could lead to improved potency and selectivity. The goal is to maximize hydrophobic and electronic interactions with the target's binding pocket.
Introduce Conformational Constraints: To improve binding affinity and reduce off-target effects, the flexibility of the molecule can be reduced. This could be achieved by introducing cyclic structures or by incorporating rigid linkers between the different moieties.
Modulate Physicochemical Properties: Properties such as lipophilicity (logP), solubility, and metabolic stability are crucial for in vivo efficacy. Substitutions should be chosen to achieve a balance between potency and drug-like properties. For instance, while increasing lipophilicity can sometimes improve binding, it can also lead to poor solubility and increased metabolic clearance.
By applying these design principles, medicinal chemists can iteratively refine the structure of this compound to develop optimized drug candidates with improved therapeutic potential.
Future Research Directions and Translational Perspectives
Utility of 3-acetamido-N-(4-chlorophenyl)benzamide as a Biochemical Probe
Currently, there is no published research specifically detailing the use of this compound as a biochemical probe. However, its structural motifs suggest potential applications in this area. Biochemical probes are essential for elucidating biological pathways and identifying drug targets. For instance, related N-phenylbenzamide derivatives have been investigated for their ability to modulate host factors in viral infections, such as increasing intracellular levels of APOBEC3G (A3G) to inhibit Hepatitis B Virus (HBV). nih.gov
Future research could focus on synthesizing radiolabeled or fluorescently tagged versions of this compound. These probes could be instrumental in:
Target Identification: Identifying and characterizing the specific cellular proteins that this compound binds to.
Pathway Elucidation: Tracking the compound within cellular systems to understand its distribution and impact on signaling pathways.
Enzyme Inhibition Studies: Analogous benzamide (B126) structures have been explored as inhibitors for enzymes like urease. acs.orgnih.gov Probes based on this compound could be used in competitive binding assays to discover and characterize new enzyme inhibitors.
Further Elucidation of Mechanism-of-Action in Complex Biological Systems
The precise mechanism of action for this compound remains to be determined. However, studies on similar compounds provide a roadmap for future investigations. For example, a related benzamide derivative, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, has been identified as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). drugbank.com Another study on N-phenylbenzamide derivatives demonstrated their antiviral effects by increasing intracellular levels of the host defense factor A3G. nih.gov
To elucidate the mechanism of this compound, future research should employ a multi-pronged approach:
In Vitro Assays: Screening the compound against a panel of kinases, proteases, and other enzymes to identify potential molecular targets.
Cell-Based Assays: Investigating the compound's effects on various cellular processes such as cell proliferation, apoptosis, and cell cycle progression in different cell lines. For instance, derivatives of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) have been evaluated for their cytotoxic effects on cancer cell lines through the MTT assay and analysis of caspase 3 activation and mitochondrial membrane potential. ijcce.ac.irijcce.ac.ir
Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular pathways modulated by the compound.
Exploration of Novel Therapeutic Applications beyond Current Findings
Given the lack of specific findings for this compound, its therapeutic potential is entirely open for exploration. The diverse biological activities of related benzamide and acetamide compounds suggest several promising avenues for investigation.
| Therapeutic Area | Rationale Based on Analogous Compounds | Potential Application for this compound |
| Antiviral | N-phenylbenzamide derivatives show anti-HBV activity by upregulating APOBEC3G. nih.gov | Could be investigated as a host-targeting antiviral agent against HBV and other viruses. |
| Anticancer | Substituted benzamides have demonstrated anticancer activity against colorectal carcinoma cell lines. nih.gov Thiazole-based acetamide derivatives have also shown cytotoxicity against various cancer cells. ijcce.ac.irijcce.ac.ir | Could be screened for efficacy against a panel of cancer cell lines to identify potential as a novel chemotherapeutic agent. |
| Antimicrobial | Benzamide analogues have exhibited antibacterial and antifungal properties. nih.gov | Could be tested against a range of pathogenic bacteria and fungi, especially multi-drug resistant strains. |
| Enzyme Inhibition | Benzamide-acetamide pharmacophores with sulfonamides have been identified as urease inhibitors. acs.orgnih.gov | Could be explored for its potential to inhibit enzymes implicated in various diseases. |
Rational Design and Synthesis of Next-Generation Analogues for Enhanced Potency and Specificity
Once the biological activity and mechanism of action of this compound are established, the next logical step would be the rational design and synthesis of next-generation analogues. The goal would be to enhance its potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on related compounds have provided valuable insights. For example, in a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, specific substitutions on the phenyl ring led to significant differences in antibacterial and anticancer activities. nih.gov Similarly, the synthesis of various N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives with diverse moieties on the phenyl ring helped in revealing their structure-activity relationships as potential anticancer agents. ijcce.ac.irijcce.ac.ir
Future synthetic efforts could focus on modifying the core structure of this compound by:
Altering Substitution Patterns: Introducing different functional groups on the phenyl rings to modulate electronic and steric properties.
Modifying the Linker: Changing the acetamido linker to alter the compound's flexibility and binding orientation.
Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve biological activity or reduce metabolic liabilities.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, could be employed to guide the design of these new analogues, as has been done for other benzamide derivatives. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-acetamido-N-(4-chlorophenyl)benzamide and related analogs?
- Methodology : The synthesis typically involves sequential alkylation and acylation reactions. For example, alkylation of 4-chloroaniline with a protected amino alcohol (e.g., N-Boc-amino propanol) followed by acylation with 3-acetamidobenzoyl chloride. Deprotection using HCl yields the final compound as an HCl salt. Key steps include:
- Alkylation : Reacting 4-chloroaniline with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions.
- Acylation : Treating the intermediate with an acyl chloride (e.g., 3-acetamidobenzoyl chloride) in the presence of a base like triethylamine.
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. Key steps include:
- Data Collection : Use an Oxford Xcalibur diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). Hydrogen atoms are placed geometrically or refined isotropically.
- Visualization : ORTEP-3 for thermal ellipsoid plots and DIAMOND for packing diagrams.
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disordered solvent molecules?
- Methodology :
- Disorder Modeling : Use PART instructions in SHELXL to refine disordered atoms with occupancy constraints.
- Validation Tools : Check geometric outliers with PLATON’s ADDSYM and TWINABS for twinning.
- Data Filtering : Exclude weak reflections (I < 2σ(I)) and apply empirical absorption corrections (e.g., SADABS).
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives with bulky substituents?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility of bulky intermediates.
- Catalysis : Add catalytic KI or tetrabutylammonium bromide (TBAB) to accelerate nucleophilic substitution in alkylation steps.
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 100°C, 150 W for 20 minutes).
- Case Study : Substituting 4-chloroaniline with 3,4-dichloroaniline increased steric hindrance, requiring elevated temperatures (80°C vs. 60°C) and extended reaction times (24 hrs vs. 12 hrs) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the biological activity of this compound analogs?
- Methodology :
- Structural Analysis : Use Mercury (CCDC) to quantify hydrogen-bond distances (e.g., N–H⋯O ≈ 2.8–3.0 Å) and π-π interactions (centroid distances < 4.0 Å).
- Activity Correlation : Compare IC₅₀ values (e.g., Trypanosoma brucei inhibition) with substituent electronic profiles (Hammett σ constants).
Q. What computational methods are effective for predicting the stability of this compound polymorphs?
- Methodology :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level.
- Lattice Energy Estimation : Use PIXEL (in CLP) to partition Coulombic, polarization, and dispersion energies.
- Docking Studies : AutoDock Vina to simulate binding to biological targets (e.g., Trypanosoma brucei protease).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
